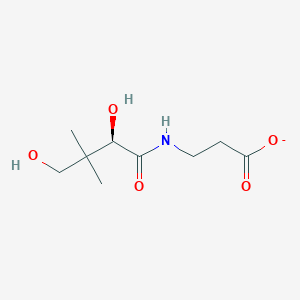
D-pantothenic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-pantothenate is a pantothenate that is the conjugate base of (R)-pantothenic acid, obtained by deprotonation of the carboxy group. It has a role as a plant metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a (R)-pantothenic acid.
Aplicaciones Científicas De Investigación
Metabolic Functions
Coenzyme A Synthesis
D-pantothenic acid is integral to the synthesis of coenzyme A, facilitating the metabolism of carbohydrates, proteins, and fats. Coenzyme A is essential for the tricarboxylic acid cycle, fatty acid synthesis, and the production of neurotransmitters like acetylcholine .
Energy Production
As a component of coenzyme A, this compound aids in the conversion of nutrients into energy. This function is particularly important in tissues with high energy demands, such as the heart and brain .
Clinical Applications
Cardiovascular Health
Research indicates that this compound may play a role in managing dyslipidemia. In a randomized controlled trial involving 216 participants with moderate dyslipidemia, supplementation with pantethine (a derivative of this compound) resulted in significant reductions in triglycerides and total cholesterol levels .
Wound Healing
this compound has been studied for its potential in enhancing wound healing. Its role in cellular metabolism may help accelerate tissue repair processes .
Diabetic Complications
The compound has been investigated for its effects on diabetic peripheral neuropathy and ulceration. Studies suggest that it may improve nerve function and promote healing in diabetic patients .
Neuroprotective Effects
Cerebral Health
this compound has been shown to localize in myelinated structures of the brain, indicating its potential role in maintaining myelin integrity. Research suggests that deficiencies in pantothenic acid may be linked to neurodegenerative conditions such as Huntington's disease and Alzheimer's disease .
Antioxidant Properties
this compound contributes to cellular protection against oxidative stress by increasing levels of glutathione, an important antioxidant .
Dermatological Uses
Acne Treatment
Clinical studies have explored the efficacy of this compound in reducing acne lesions. Its anti-inflammatory properties may contribute to improved skin health by modulating sebum production and reducing inflammation .
Skin Hydration
Topical formulations containing this compound are often used for their moisturizing properties, promoting skin barrier function and hydration .
Dietary Sources and Supplementation
This compound is widely available in both animal and plant foods, including meats, eggs, legumes, whole grains, and vegetables. The average dietary intake varies but typically meets the recommended levels for most populations .
Table: Dietary Sources of this compound
| Food Source | Pantothenic Acid (mg per 100g) |
|---|---|
| Beef | 7.0 |
| Chicken | 6.0 |
| Egg | 4.0 |
| Legumes | 0.5-1.0 |
| Whole Grains | 0.5-1.0 |
Propiedades
Número CAS |
20938-62-9 |
|---|---|
Fórmula molecular |
C9H16NO5- |
Peso molecular |
218.23 g/mol |
Nombre IUPAC |
3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate |
InChI |
InChI=1S/C9H17NO5/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13)/p-1/t7-/m0/s1 |
Clave InChI |
GHOKWGTUZJEAQD-ZETCQYMHSA-M |
SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O |
SMILES isomérico |
CC(C)(CO)[C@H](C(=O)NCCC(=O)[O-])O |
SMILES canónico |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O |
Key on ui other cas no. |
137-08-6 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















